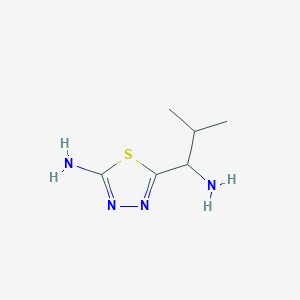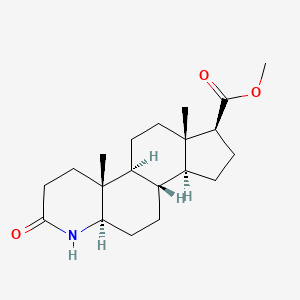
氟轻松二醋酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fluocinolone Acetonide Diacetate is a synthetic corticosteroid primarily used in dermatology to reduce inflammation and relieve itching. It is a derivative of hydrocortisone, with fluorine substitutions that significantly enhance its activity. This compound is known for its potent anti-inflammatory properties and is used in various topical formulations to treat skin conditions such as eczema, psoriasis, and dermatitis .
科学研究应用
Fluocinolone Acetonide Diacetate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of steroid chemistry and fluorination reactions.
Biology: The compound is studied for its effects on cellular processes, particularly in inflammation and immune response.
Medicine: It is extensively used in clinical research for developing new treatments for inflammatory skin conditions and ocular diseases.
作用机制
Target of Action
Fluocinolone Acetonide Diacetate is a corticosteroid . Its primary target is the cytosolic glucocorticoid receptor . This receptor plays a crucial role in the regulation of gene expression and affects cellular proliferation and inflammatory responses .
Mode of Action
Fluocinolone Acetonide Diacetate binds to the cytosolic glucocorticoid receptor with high affinity . After binding, the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . The DNA bound receptor then interacts with basic transcription factors, causing the increase in expression of specific target genes . This interaction results in the inhibition of edema, fibrin deposition, capillary dilation, leukocyte migration, capillary proliferation, fibroblast proliferation, collagen deposition, and scar formation .
Biochemical Pathways
The biochemical pathways affected by Fluocinolone Acetonide Diacetate are primarily related to its anti-inflammatory and immunosuppressive effects . It acts as a physiological antagonist to insulin by decreasing glycogenesis (formation of glycogen) and promotes the breakdown of lipids (lipolysis), and proteins, leading to the mobilization of extrahepatic amino acids and ketone bodies .
Pharmacokinetics
Pharmacokinetic analyses have shown that the Fluocinolone Acetonide Diacetate implant releases a submicrogram (0.2 µg/day) dose of fluocinolone acetonide, providing steady-state human aqueous concentrations of approximately 1 ng/mL . This 3-year duration of release, with near-zero order kinetic profile, is currently possible only with non-bioerodable technology .
Result of Action
The result of Fluocinolone Acetonide Diacetate’s action is the relief of the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses . It mediates its effects to relieve itching, redness, dryness, crusting, scaling, inflammation, and discomfort associated with inflammatory skin conditions .
Action Environment
The action environment of Fluocinolone Acetonide Diacetate is primarily the skin and eye, where it is used to treat various conditions . Environmental factors such as the presence of other medications, the patient’s immune status, and the specific condition being treated can influence the compound’s action, efficacy, and stability .
生化分析
Biochemical Properties
Fluocinolone Acetonide Diacetate is a corticosteroid that presents a high lipophilicity . It interacts with the cytosolic glucocorticoid receptor . After binding the receptor, the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes .
Cellular Effects
Fluocinolone Acetonide Diacetate has been used extensively in different medical areas. In dermatology, it is extensively used for the relief of inflammatory dermatosis, dermatitis, psoriasis, hypertrophic tissues, keloid tissues, and atopic dermatitis . It mediates its effects to relieve itching, redness, dryness, crusting, scaling, inflammation, and discomfort associated with inflammatory skin conditions .
Molecular Mechanism
Fluocinolone Acetonide Diacetate binds to the cytosolic glucocorticoid receptor . After binding the receptor, the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . The DNA bound receptor then interacts with basic transcription factors, causing the increase in expression of specific target genes .
Temporal Effects in Laboratory Settings
Following topical application of Fluocinolone Acetonide Diacetate, especially at elevated dosage levels, systemic effects such as some adrenal suppression and weight loss have been observed . These effects, however, have been demonstrated to be reversible .
Dosage Effects in Animal Models
It is estimated that the maximum dosage dogs will tolerate, when fed Fluocinolone Acetonide Diacetate daily for a period of 2 weeks, is less than 0.125 mg/kg . At this dose level, animals lost weight and displayed diarrhea and intestinal inflammation .
Metabolic Pathways
Like other glucocorticoid agents, Fluocinolone Acetonide Diacetate acts as a physiological antagonist to insulin by decreasing glycogenesis (formation of glycogen) . It also promotes the breakdown of lipids (lipolysis), and proteins, leading to the mobilization of extrahepatic amino acids and ketone bodies .
Transport and Distribution
Given its lipophilic nature , it is likely to diffuse across cell membranes and distribute throughout the cell.
Subcellular Localization
After binding to the cytosolic glucocorticoid receptor, the receptor-ligand complex translocates into the cell nucleus , suggesting that Fluocinolone Acetonide Diacetate may localize within the nucleus of cells.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fluocinolone Acetonide Diacetate involves multiple steps, starting from hydrocortisone. The process includes fluorination at specific positions on the steroid nucleus, followed by acetonide formation. The fluorination step is typically achieved using fluorinating agents such as hydrogen fluoride or fluorine gas under controlled conditions. The acetonide formation involves the reaction of the fluorinated intermediate with acetone in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of Fluocinolone Acetonide Diacetate follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems. Quality control measures are stringent to ensure the consistency and safety of the final product .
化学反应分析
Types of Reactions: Fluocinolone Acetonide Diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying degrees of biological activity.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its pharmacological properties.
Substitution: Halogen substitution reactions can occur, where the fluorine atoms are replaced with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
相似化合物的比较
Fluocinonide: Another potent corticosteroid used for similar dermatological conditions.
Triamcinolone Acetonide: A corticosteroid with similar anti-inflammatory properties but different pharmacokinetics.
Betamethasone: Known for its strong anti-inflammatory effects, often used in more severe cases
Uniqueness: Fluocinolone Acetonide Diacetate is unique due to its specific fluorine substitutions, which enhance its potency and reduce its side effects compared to other corticosteroids. Its ability to form stable acetonide derivatives also contributes to its prolonged action and effectiveness in treating chronic conditions .
属性
CAS 编号 |
73327-17-0 |
|---|---|
分子式 |
C₂₈H₃₄F₂O₈ |
分子量 |
536.56 |
同义词 |
Di-O-acetylfluocinolone 16,17-acetonide; (6α,11β,16α)-11,21-Bis(acetyloxy)-6,9-difluoro-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![11-Chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrobromide](/img/structure/B1145762.png)



![N-[[[(1r)-2-(6-amino-9h-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-d-alanine 1-methylethyl ester](/img/structure/B1145782.png)
